
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antioxidant Properties : A study by Ahmad et al. (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing moderate to significant radical scavenging activity. This indicates potential antioxidant applications for compounds structurally related to N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Ahmad et al., 2012).
Antitumor Activity : Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity against the HepG2 cell line. This suggests potential anticancer applications for related compounds (Fahim et al., 2019).
Antimicrobial and DHFR Inhibition : A study by Othman et al. (2020) on pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, demonstrated significant in vitro antimicrobial and DHFR (dihydrofolate reductase) inhibition activity. This indicates the potential use of similar compounds in antimicrobial and enzyme inhibition applications (Othman et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Heterocycles : The work of Al-Harrasi et al. (2011) on the synthesis of β-alkoxy-γ-amino aldehydes and their conversion to various heterocycles, including pyrazole derivatives, highlights the versatility in synthesizing structurally diverse compounds (Al-Harrasi et al., 2011).
Molecular Docking Studies : Research by Lisowskaya et al. (2004) on the stabilization of (N-methyleneamino)imidoylketenes led to the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines, indicating the potential for molecular docking and structure-activity relationship studies (Lisowskaya et al., 2004).
DNA Recognition : Chavda et al. (2010) discussed the design and synthesis of N-methyl pyrrole-containing polyamides for DNA recognition, suggesting the use of similar compounds in gene expression control and potential medicinal applications (Chavda et al., 2010).
Electrochemical Properties : Kondo et al. (1992) studied the synthesis and electrochemical analysis of N-substituted pyrrole compounds, which could be relevant for the development of electrochromic materials and electropolymerization processes (Kondo et al., 1992).
properties
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-22-13-6-7-15(23-2,24-13)10-16-14(21)11-4-5-12(19-18-11)20-9-3-8-17-20/h3-9,13H,10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUEKPWSFFEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)

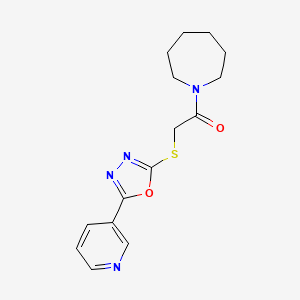
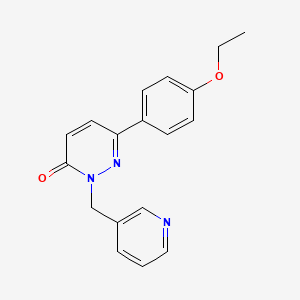
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
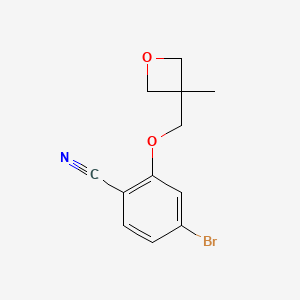

![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
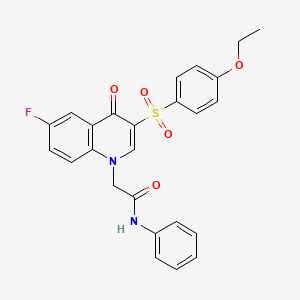
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)
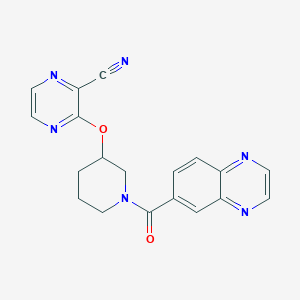
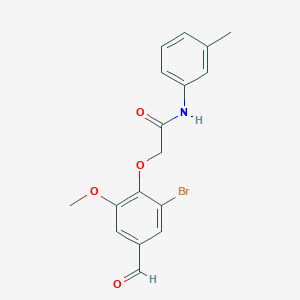
![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)